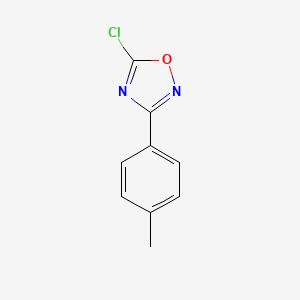

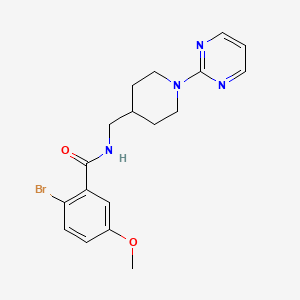

![molecular formula C19H18N4O2 B2821943 3-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one CAS No. 1235088-08-0](/img/structure/B2821943.png)

3-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one is an intricate organic compound with a multifaceted structure comprising various functional groups, including a benzo[d][1,2,3]triazin-4(3H)-one core and a dihydroisoquinoline moiety. This compound’s sophisticated arrangement makes it a compelling subject for studies in synthetic organic chemistry, pharmacology, and material science.

Wirkmechanismus

Target of Action

The primary target of this compound is the aldo-keto reductase AKR1C3 . This enzyme is of interest in both breast and prostate cancer .

Mode of Action

The compound acts as a highly potent and isoform-selective inhibitor of AKR1C3 . Crystal structure studies showed that the carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .

Biochemical Pathways

The compound inhibits the metabolism of AKR1C3, affecting the biochemical pathways associated with this enzyme . The specific pathways and their downstream effects would require further investigation.

Pharmacokinetics

The compound has shown good cellular potency, as measured by inhibition of akr1c3 metabolism of a known substrate .

Result of Action

The inhibition of AKR1C3 by this compound could potentially lead to therapeutic effects in diseases such as breast and prostate cancer, where AKR1C3 is implicated

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Preparation of 3-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one typically involves multistep synthesis:

Formation of the benzo[d][1,2,3]triazin-4(3H)-one ring: Starting from suitable aromatic precursors via nitration, reduction, and subsequent cyclization.

Attachment of the dihydroisoquinoline moiety: Through a sequence of substitution and condensation reactions involving intermediates like 3,4-dihydroisoquinoline and acyl chlorides.

Industrial Production Methods

Industrially, this compound's production would leverage high-efficiency catalysts and optimized reaction conditions to achieve high yield and purity. Techniques such as continuous flow chemistry could be employed to streamline the synthesis, reduce reaction times, and enhance scalability.

Analyse Chemischer Reaktionen

Types of Reactions

This compound exhibits several types of reactions, primarily driven by its reactive functional groups:

Oxidation: Subject to conditions like potassium permanganate or chromium trioxide, leading to functionalization of the isoquinoline ring.

Reduction: Utilizing agents such as sodium borohydride or lithium aluminum hydride to modify carbonyl groups.

Substitution: Nucleophilic substitutions primarily targeting the benzo[d][1,2,3]triazin-4(3H)-one ring, using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions

Common reagents include:

Oxidizing agents: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reducing agents: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)

Nucleophiles: Alkyl halides, aryl halides, various amines

Major Products Formed

The reactions yield various derivatives, with substituted benzo[d][1,2,3]triazin-4(3H)-one and modified dihydroisoquinoline structures being prominent products.

Wissenschaftliche Forschungsanwendungen

Chemistry

In synthetic organic chemistry, the compound serves as a building block for creating complex molecular architectures

Biology

In biological research, derivatives of this compound are explored for their bioactive properties, including interactions with enzymes, receptors, and other biomolecules. It holds promise in drug discovery and development, particularly as a scaffold for designing inhibitors or modulators of specific biological pathways.

Medicine

Medically, this compound and its derivatives are investigated for therapeutic potentials, such as anti-inflammatory, anticancer, and antimicrobial activities. Its unique structure allows for fine-tuning to enhance bioavailability and target specificity.

Industry

Industrially, the compound is utilized in the synthesis of advanced materials, including polymers and nanomaterials. Its robust chemical framework makes it a candidate for developing new materials with enhanced mechanical and chemical properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(1-(2,3-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one: Differs in the position and type of substitution on the isoquinoline ring.

3-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxobutan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one: Has an additional carbon in the alkyl chain.

Highlighting Uniqueness

What sets 3-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)benzo[d][1,2,3]triazin-4(3H)-one apart is its specific arrangement of functional groups, conferring distinctive reactivity and bioactivity profiles. This compound's unique structure makes it a versatile candidate in various research and industrial applications.

Hopefully, this deep dive into the compound helps spark some interest. Anything more you want to explore?

Eigenschaften

IUPAC Name |

3-[1-(3,4-dihydro-1H-isoquinolin-2-yl)-1-oxopropan-2-yl]-1,2,3-benzotriazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-13(23-19(25)16-8-4-5-9-17(16)20-21-23)18(24)22-11-10-14-6-2-3-7-15(14)12-22/h2-9,13H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCKGNPRQPOBWTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCC2=CC=CC=C2C1)N3C(=O)C4=CC=CC=C4N=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-fluorophenyl)-3-[5-phenyl-2-(1H-pyrrol-1-yl)-3-furyl]-1,2,4-oxadiazole](/img/structure/B2821860.png)

![3-(benzenesulfonyl)-N-[2-(2-phenylpyrimidin-5-yl)ethyl]propanamide](/img/structure/B2821869.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2821872.png)

![4-{4-oxo-3H,4H-pyrido[3,4-d]pyrimidine-6-amido}benzene-1-sulfonyl fluoride](/img/structure/B2821875.png)

![6,8-Dimethyl-1,3,4,5-tetrahydro-2h-benzo[b][1,6]naphthyridin-10-one](/img/structure/B2821878.png)

![2-(2-(1,3-Dioxoisoindolin-2-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2821879.png)